5-Nitro-2-phenoxypyridine
Overview
Description
Scientific Research Applications
Detection of Metal Ions
5-Nitro-2-phenoxypyridine and its derivatives have been utilized in the development of fluorescent probes for detecting metal ions in aqueous media. Singh et al. (2020) synthesized compounds using 2-aminoethylpyridine and 5-nitropyridin-2-ylamino, which showed enhanced fluorescence upon interaction with Fe3+ ions and varying responses to Hg2+ ions. These compounds, particularly in water samples and biological systems, can be useful for practical applications like trace metal detection and estimation (Singh, Thakur, Raj, & Pandey, 2020).
Herbicidal Potential
Phenoxypyridines, including variants of this compound, have shown potential as herbicides. Fujikawa et al. (1970) studied various phenoxypyridines, finding that some 2-phenoxypyridines exhibited promising herbicidal activities. Specifically, 2-(4-Nitrophenoxy)-3,5-dichloropyridine demonstrated notable herbicidal effects, suggesting potential applications in agriculture (Fujikawa, Kondo, Yokomichi, Kimura, Haga, & Nishiyama, 1970).
Nanotechnology and Electronics
In nanotechnology and electronic applications, derivatives of this compound have been explored. For instance, Derosa, Guda, and Seminario (2003) studied a molecule exhibiting charge-induced conformational switching and rectifying behavior. This molecule, containing a 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine structure, can potentially be used in memory devices or nano-actuators controlled by external fields or bias voltage (Derosa, Guda, & Seminario, 2003).
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It is synthesized using sodium hydride in n,n-dimethyl-formamide . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Phenoxypyridine, the bioisostere of diaryl ethers, has been widely introduced into bioactive molecules as an active scaffold, which has different properties from diaryl ethers . This suggests that 5-Nitro-2-phenoxypyridine may interact with similar pathways as diaryl ethers.
Biochemical Analysis
Biochemical Properties
5-Nitro-2-phenoxypyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their structure and function, which can have downstream effects on various biochemical pathways .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and the concentration of the compound. In general, it can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. It can also modulate the expression of genes related to oxidative stress and apoptosis, leading to changes in cell survival and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these molecules, leading to changes in cellular processes. For instance, this compound can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to this compound can lead to cumulative effects on cells, such as increased oxidative stress and changes in metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways or protecting against oxidative stress. At high doses, this compound can be toxic and cause adverse effects, including liver damage and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities and can further interact with other metabolic pathways. The compound can also affect metabolic flux, altering the levels of key metabolites and influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of this compound can affect its activity and function, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization can also affect the compound’s interactions with other biomolecules and its overall impact on cellular processes .
Properties
IUPAC Name |
5-nitro-2-phenoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-13(15)9-6-7-11(12-8-9)16-10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHGOFKIRXYJIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390666 | |
Record name | 5-nitro-2-phenoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28222-02-8 | |
Record name | 5-nitro-2-phenoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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